molecular formula C12H11N3O2S B2904911 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine CAS No. 893996-88-8

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine

Cat. No.: B2904911
CAS No.: 893996-88-8
M. Wt: 261.3
InChI Key: PLDCCHJHPDTKRA-UHFFFAOYSA-N
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Description

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound features an ethylsulfanyl group at the third position and a nitrophenyl group at the sixth position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or ethylthiolate as the nucleophile.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions using nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simple pyridazine ring.

    Pyridazinone: A derivative with a carbonyl group at the third position.

    3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine is unique due to the presence of both the ethylsulfanyl and nitrophenyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridazine derivatives.

Properties

IUPAC Name

3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDCCHJHPDTKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319728
Record name 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893996-88-8
Record name 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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